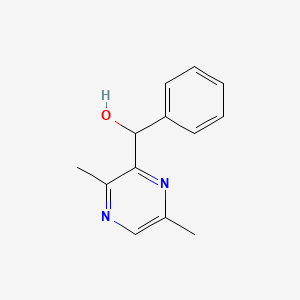

(3,6-Dimethylpyrazin-2-yl)(phenyl)methanol

Description

Significance of Pyrazine (B50134) Scaffolds in Organic Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. mdpi.com This structural motif is not merely a synthetic curiosity but is found in numerous naturally occurring and synthetically developed compounds with profound biological and technological relevance. The unique electronic properties conferred by the two nitrogen atoms, which create an electron-deficient π-system, make the pyrazine ring a versatile building block in the synthesis of more complex molecules. mdpi.com

Pyrazine derivatives are integral to a wide spectrum of pharmacologically active agents, demonstrating activities that include anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.net The pyrazine substructure is also present in essential biomolecules, highlighting its role in biological systems. Furthermore, the applications of pyrazines extend into materials science, where they are incorporated into polymers and other functional materials. researchgate.net The ability of the pyrazine scaffold to serve as a platform for diverse chemical modifications allows chemists to fine-tune the properties of the resulting molecules for specific applications.

Overview of Aryl(heteroaryl)methanol Structures

The aryl(heteroaryl)methanol moiety represents a significant class of organic compounds characterized by a hydroxyl-bearing carbon atom connected to both an aromatic (aryl) and a heteroaromatic ring. This structural arrangement is a key feature in many biologically active molecules and serves as a crucial intermediate in organic synthesis. researchgate.netnih.gov The presence of both aryl and heteroaryl groups imparts a unique combination of steric and electronic properties, which can be critical for molecular recognition and binding to biological targets. nih.gov

The synthesis of these compounds can be approached through several established methodologies. A common and versatile method involves the nucleophilic addition of an organometallic reagent, such as an aryl Grignard or aryllithium species, to a heteroaryl aldehyde. Conversely, the addition of a heteroaryl organometallic reagent to an aromatic aldehyde can also yield the desired product. Another prevalent synthetic route is the reduction of a corresponding aryl(heteroaryl)ketone, often achieved with high stereoselectivity using various reducing agents. cymitquimica.com The biological significance of this structural class is underscored by its presence in numerous pharmaceutical agents, where the hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. nih.govnih.gov

Research Context of (3,6-Dimethylpyrazin-2-yl)(phenyl)methanol

While direct and extensive research on this compound is not widely documented in publicly available literature, its chemical structure suggests clear avenues for its synthesis and potential areas of scientific inquiry. The compound combines the established 3,6-dimethylpyrazine scaffold with a phenylmethanol group, pointing towards a logical and feasible synthetic strategy.

A highly probable synthetic route to this compound would involve the reaction of a suitable organometallic reagent with a corresponding pyrazine-based precursor. For instance, the addition of phenylmagnesium bromide (a Grignard reagent) to 2-formyl-3,6-dimethylpyrazine would yield the target secondary alcohol. Alternatively, the synthesis could proceed via the ketone, (3,6-dimethylpyrazin-2-yl)(phenyl)methanone. This ketone could be synthesized and subsequently reduced using a standard reducing agent, such as sodium borohydride (B1222165), to afford the final methanol (B129727) product. The precursor, 2-acetyl-3,6-dimethylpyrazine, is noted as a flavor and fragrance agent, suggesting that related pyrazine ketones are accessible. thegoodscentscompany.com

Given the broad spectrum of biological activities associated with pyrazine derivatives, it is reasonable to hypothesize that this compound could be a target for screening in drug discovery programs. The combination of the electron-deficient pyrazine ring, the lipophilic phenyl group, and the hydrogen-bonding capability of the methanol hydroxyl group provides a molecular framework with the potential for diverse biological interactions. Future research could explore its utility as a scaffold for new therapeutic agents or as a specialized building block in organic synthesis.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| Canonical SMILES | CC1=NC(=C(N=C1)C(C2=CC=CC=C2)O)C |

Table 2: Related Pyrazine-Based Compounds and Precursors

| Compound Name | CAS Number | Molecular Formula | Key Relevance |

| 2-Acetyl-3,6-dimethylpyrazine | 54300-09-3 | C₈H₁₀N₂O | Potential synthetic precursor (ketone) |

| (5-Methylpyrazin-2-yl)methanol | 61892-95-3 | C₆H₈N₂O | Structurally related pyrazine methanol |

| 2-Ethyl-3,6-dimethylpyrazine | 13360-65-1 | C₈H₁₂N₂ | Example of a substituted dimethylpyrazine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2590-27-4 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(3,6-dimethylpyrazin-2-yl)-phenylmethanol |

InChI |

InChI=1S/C13H14N2O/c1-9-8-14-10(2)12(15-9)13(16)11-6-4-3-5-7-11/h3-8,13,16H,1-2H3 |

InChI Key |

ASBAEWOKLIZTGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)C(C2=CC=CC=C2)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dimethylpyrazin 2 Yl Phenyl Methanol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of (3,6-Dimethylpyrazin-2-yl)(phenyl)methanol identifies two primary bond disconnections. The first is the carbon-carbon bond between the pyrazine (B50134) ring and the phenylmethanol group, leading to a 2-functionalized-3,6-dimethylpyrazine and a phenylmetal species or a benzaldehyde (B42025) equivalent. The second key disconnection is within the pyrazine ring itself, breaking it down into smaller, more readily available building blocks.

This analysis reveals two main synthetic pathways:

Pathway A: This approach involves the initial formation of a functionalized 3,6-dimethylpyrazine, such as a ketone or an ester at the 2-position. This intermediate, (3,6-dimethylpyrazin-2-yl)(phenyl)methanone, can then be converted to the target alcohol. The key precursors for this pathway are a 1,2-dicarbonyl compound and an α-amino acid amide for the pyrazine ring formation, followed by a phenyl-containing reagent.

Pathway B: This strategy focuses on constructing the pyrazine ring with the phenylmethanol side chain already partially or fully in place. This might involve a precursor that already contains the phenyl group, which is then incorporated into the pyrazine synthesis.

Based on these pathways, the key precursors for the synthesis of this compound are:

For the pyrazine ring: 2,3-butanedione (B143835) (diacetyl) and an appropriate α-amino acid amide.

For the phenylmethanol moiety: Benzaldehyde, a phenyl Grignard reagent (phenylmagnesium bromide), or an organolithium reagent (phenyllithium).

Classical and Modern Approaches for Pyrazine Ring Formation

The construction of the pyrazine core is a critical step in the synthesis of the target molecule. Both well-established and contemporary methods can be employed for this purpose.

Condensation Reactions with Dicarbonyl Compounds and α-Amino Acid Amides

A classical and direct method for synthesizing hydroxypyrazines involves the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide. google.comgla.ac.uk This reaction is typically carried out at low temperatures in the presence of a base to avoid the formation of tarry by-products. google.com For the synthesis of a precursor to this compound, 2,3-butanedione would be reacted with an appropriate α-amino acid amide. The initial condensation leads to the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. This method offers a convenient and high-yielding route to substituted pyrazines. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 1,2-Dicarbonyl Compound | α-Amino Acid Amide | Base, Low Temperature | Hydroxypyrazine |

Metal-Catalyzed Coupling Strategies for Pyrazine Core Functionalization

Modern synthetic organic chemistry offers a powerful toolkit of transition metal-catalyzed cross-coupling reactions for the functionalization of heterocyclic compounds, including pyrazines. researchgate.netrsc.orgrsc.org These methods are particularly useful for introducing aryl or other functional groups onto a pre-formed pyrazine ring.

Commonly employed palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck couplings can be used to form carbon-carbon bonds on the pyrazine system. researchgate.netrsc.org For instance, a halogenated 2,5-dimethylpyrazine (B89654) could be coupled with a phenylboronic acid derivative in a Suzuki reaction to introduce the phenyl group. More recently, iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative, enabling the coupling of pyrazines with arylboronic acids to yield monoarylated products in good to excellent yields. nih.govacs.org

| Coupling Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium | Halogenated Pyrazine + Arylboronic Acid | C-C (Aryl) |

| Stille Coupling | Palladium | Halogenated Pyrazine + Organostannane | C-C |

| Sonogashira Coupling | Palladium/Copper | Halogenated Pyrazine + Terminal Alkyne | C-C (Alkynyl) |

| Iron-Catalyzed Coupling | Iron | Pyrazine + Arylboronic Acid | C-C (Aryl) |

Introduction of the Phenylmethanol Moiety

Once the appropriately functionalized 3,6-dimethylpyrazine is obtained, the final step is the introduction or modification of the side chain to form the phenylmethanol group. This typically involves the transformation of a carbonyl group.

Carbonyl Reductions to Alcohol Functionality

If the synthetic route proceeds through a ketone intermediate, (3,6-dimethylpyrazin-2-yl)(phenyl)methanone, the final step is the reduction of the carbonyl group to a secondary alcohol. A variety of reducing agents can be employed for this transformation.

Stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols. wikipedia.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, ruthenium), is another effective method. google.comgoogle.com For enantioselective reductions, chiral catalysts or reagents, such as those used in asymmetric transfer hydrogenation, can be employed to produce a specific stereoisomer of the alcohol. wikipedia.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. nih.gov

| Reduction Method | Reagent(s) | Substrate | Product |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Ketone | Secondary Alcohol |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ru, Rh, Ir) | Ketone | Secondary Alcohol |

| Transfer Hydrogenation | Isopropanol, Chiral Catalyst | Ketone | Chiral Secondary Alcohol |

Grignard or Organolithium Additions to Carbonyl Intermediates

An alternative and powerful method for forming the carbon-carbon bond and the alcohol functionality in a single step is the addition of an organometallic reagent to a carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com In this approach, a 3,6-dimethylpyrazine-2-carboxaldehyde would serve as the electrophile.

The addition of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) to this aldehyde would result in the formation of the desired this compound. organic-chemistry.org This reaction is typically carried out in an anhydrous ethereal solvent. It is a versatile method for creating new carbon-carbon bonds and is widely used in the synthesis of alcohols. masterorganicchemistry.com While highly effective, care must be taken to control the reaction conditions, as Grignard reagents are also strong bases. masterorganicchemistry.com There are also methods for the regioselective addition of Grignard reagents to activated pyrazinium salts. beilstein-journals.org

| Organometallic Reagent | Electrophile | Product |

| Phenylmagnesium Bromide | 3,6-Dimethylpyrazine-2-carboxaldehyde | This compound |

| Phenyllithium | 3,6-Dimethylpyrazine-2-carboxaldehyde | This compound |

Advanced Spectroscopic and Structural Elucidation of 3,6 Dimethylpyrazin 2 Yl Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For (3,6-Dimethylpyrazin-2-yl)(phenyl)methanol, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete assignment of all proton and carbon resonances, confirming the connectivity between the phenyl, methanol (B129727), and dimethylpyrazine fragments.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The protons of the phenyl group would appear in the aromatic region (typically δ 7.2-7.5 ppm). The two methyl groups on the pyrazine (B50134) ring would likely appear as sharp singlets in the aliphatic region (around δ 2.5-2.7 ppm). A key singlet corresponding to the single proton on the pyrazine ring (H-5) would be observed in the aromatic region (around δ 8.3-8.5 ppm). The benzylic proton (CH-OH) would present as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.5-6.0 ppm, and the hydroxyl proton (OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for all 13 carbon atoms in the molecule. The carbons of the two methyl groups would resonate at high field (δ 20-25 ppm), while the phenyl and pyrazine ring carbons would appear in the range of δ 125-160 ppm. The benzylic carbon (CH-OH) would be found in the δ 70-80 ppm region.

Connectivity is definitively established using 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC). For instance, a correlation between the benzylic proton and the C-2 carbon of the pyrazine ring, as well as the ipso-carbon of the phenyl ring, would confirm the central placement of the methanol group. Similarly, correlations from the methyl protons to the C-3 and C-6 carbons of the pyrazine ring would confirm their positions.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrazine-CH₃ (at C3) | ~2.65 (s, 3H) | ~21.5 |

| Pyrazine-CH₃ (at C6) | ~2.60 (s, 3H) | ~21.0 |

| Pyrazine-H (at C5) | ~8.40 (s, 1H) | ~143.0 |

| Phenyl-H (ortho) | ~7.45 (m, 2H) | ~127.5 |

| Phenyl-H (meta) | ~7.35 (m, 2H) | ~128.8 |

| Phenyl-H (para) | ~7.30 (m, 1H) | ~128.0 |

| CH-OH | ~5.80 (s, 1H) | ~75.0 |

| OH | Variable (br s, 1H) | - |

| Pyrazine-C2 | - | ~155.0 |

| Pyrazine-C3 | - | ~152.0 |

| Pyrazine-C5 | - | ~143.0 |

| Pyrazine-C6 | - | ~151.0 |

| Phenyl-C (ipso) | - | ~142.0 |

Detailed Mass Spectrometry Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides critical information about a molecule's mass and fragmentation pattern, which aids in structural elucidation. The mass spectrum of this compound (C₁₃H₁₄N₂O, Molecular Weight: 214.26 g/mol ) would be expected to show a distinct molecular ion peak (M⁺) at m/z 214.

The fragmentation pathway is dictated by the relative stability of the resulting ions and neutral losses. Key fragmentation steps are proposed as follows:

Formation of the [M-1]⁺ ion: A common initial fragmentation for alcohols is the loss of a hydrogen radical (H•) from the hydroxyl-bearing carbon, resulting in a stable resonance-stabilized oxonium ion at m/z 213.

Formation of the Benzoyl Cation: Cleavage of the C-C bond between the benzylic carbon and the pyrazine ring would be a major pathway. This would lead to the formation of the highly stable benzoyl-type cation [C₆H₅CO]⁺ at m/z 105, or after rearrangement, the tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91. This is a characteristic fragmentation for benzylic alcohols.

Formation of the Pyrazinyl Cation: The alternative fragmentation, loss of the phenyl group, would lead to the formation of a (3,6-dimethylpyrazin-2-yl)methan-ol derived cation. A prominent ion would be expected at m/z 137, corresponding to the [M - C₆H₅]⁺ fragment.

Pyrazine Ring Fragmentation: The dimethylpyrazine moiety itself can undergo fragmentation. This typically involves the loss of HCN (27 Da) or methyl radicals (15 Da), leading to smaller fragment ions.

Interactive Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Formula | Pathway |

| 214 | Molecular Ion | [C₁₃H₁₄N₂O]⁺ | - |

| 213 | [M-H]⁺ | [C₁₃H₁₃N₂O]⁺ | Loss of H• from carbinol |

| 199 | [M-CH₃]⁺ | [C₁₂H₁₁N₂O]⁺ | Loss of methyl radical |

| 137 | [M-C₆H₅]⁺ | [C₇H₉N₂O]⁺ | Cleavage of phenyl group |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Cleavage of pyrazine moiety |

| 91 | Tropylium ion | [C₇H₇]⁺ | Rearrangement of benzyl (B1604629) cation |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from m/z 105 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the definitive, solid-state three-dimensional structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not widely reported, analysis of the closely related compound, phenyl(pyridin-2-yl)methanol, offers significant insight into the expected structural features. nih.govresearchgate.net

The molecule consists of a central sp³-hybridized carbon atom bonded to a hydrogen, a hydroxyl group, a phenyl ring, and a 3,6-dimethylpyrazine ring. The bond lengths and angles are expected to fall within standard ranges for such fragments. The C-O bond of the alcohol would be approximately 1.43 Å, while the C-C bonds to the aromatic rings would be around 1.52 Å.

A key conformational feature is the relative orientation of the two aromatic rings. Due to steric hindrance, the phenyl and pyrazine rings are not expected to be coplanar. In the analogous phenyl(pyridin-2-yl)methanol, the two rings are inclined to each other by 71.42°. nih.gov A similar significant dihedral angle would be expected for this compound, resulting in a twisted, non-planar molecular conformation.

Interactive Table: Expected Bond Geometries (based on analogs)

| Bond/Angle | Expected Value |

| C(sp³)-O | ~1.43 Å |

| C(sp³)-C(phenyl) | ~1.52 Å |

| C(sp³)-C(pyrazine) | ~1.52 Å |

| C=C (aromatic) | ~1.39 Å |

| C=N (pyrazine) | ~1.34 Å |

| O-C-C(phenyl) | ~110° |

| O-C-C(pyrazine) | ~110° |

| Phenyl-C-Pyrazine Dihedral Angle | ~70-75° |

The presence of both a hydroxyl group (a hydrogen bond donor) and nitrogen atoms in the pyrazine ring (hydrogen bond acceptors) strongly dictates the intermolecular interactions. The most significant interaction is expected to be an O—H···N hydrogen bond. Specifically, the hydroxyl group of one molecule would donate its proton to one of the pyrazine nitrogen atoms of an adjacent molecule.

The twisted conformation of the individual molecules, with their bulky phenyl and dimethylpyrazine groups, would prevent simple, flat-layered packing. Instead, the helical chains would likely interdigitate. The phenyl and pyrazine rings from adjacent chains would arrange to minimize steric repulsion and maximize attractive forces, leading to a complex and densely packed crystalline solid.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol. Aromatic C-H stretching vibrations for both the phenyl and pyrazine rings would appear as a series of weaker bands just above 3000 cm⁻¹. Below 3000 cm⁻¹, sharp bands corresponding to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the two methyl groups would be observed.

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. A series of sharp to medium absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ would be assigned to the C=C and C=N stretching vibrations of the aromatic pyrazine and phenyl rings. researchgate.net The C-O stretching vibration of the secondary alcohol would give rise to a strong band, typically in the 1150-1050 cm⁻¹ range. In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and pyrazine ring deformation modes would also be present throughout this region. researchgate.netmontana.edu

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations, particularly the symmetric "ring breathing" modes, typically give rise to strong, sharp signals, confirming the presence of both the phenyl and pyrazine ring systems. researchgate.net

Interactive Table: Predicted Vibrational Frequencies

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

| 3200 - 3400 | O-H stretch (H-bonded) | FT-IR (Strong, Broad) |

| 3000 - 3100 | Aromatic C-H stretch | FT-IR, Raman (Medium) |

| 2850 - 2980 | Aliphatic C-H stretch (CH₃) | FT-IR, Raman (Medium) |

| 1400 - 1610 | Aromatic C=C and C=N stretch | FT-IR, Raman (Strong) |

| ~1215 | Pyrazine ring stretching | Raman (Strong) researchgate.net |

| 1050 - 1150 | C-O stretch (secondary alcohol) | FT-IR (Strong) |

| 700 - 900 | Aromatic C-H out-of-plane bend | FT-IR (Strong) |

Chemical Reactivity and Derivatization Strategies of 3,6 Dimethylpyrazin 2 Yl Phenyl Methanol

Transformations at the Hydroxyl Group

The secondary alcohol functionality is a prime site for various chemical modifications, including oxidation to the corresponding ketone, and conversion to ethers and esters.

The oxidation of the secondary alcohol in (3,6-Dimethylpyrazin-2-yl)(phenyl)methanol to the corresponding ketone, (3,6-dimethylpyrazin-2-yl)(phenyl)methanone, is a fundamental transformation. While specific studies on this particular molecule are not extensively documented in the literature, the oxidation of similar benzylic and heterocyclic alcohols is well-established. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly used reagents for such oxidations include manganese dioxide (MnO₂), which is particularly effective for the oxidation of benzylic and allylic alcohols. Other chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are also suitable for this transformation, typically carried out in chlorinated solvents such as dichloromethane. Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, offers a mild and efficient alternative.

The expected product of this reaction would be (3,6-dimethylpyrazin-2-yl)(phenyl)methanone. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), and the product can be purified using column chromatography.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Reagent | Product | Expected Yield Range |

|---|---|---|---|

| This compound | MnO₂ | (3,6-Dimethylpyrazin-2-yl)(phenyl)methanone | Good to Excellent |

| This compound | PCC | (3,6-Dimethylpyrazin-2-yl)(phenyl)methanone | Good |

| This compound | Swern Oxidation | (3,6-Dimethylpyrazin-2-yl)(phenyl)methanone | High |

Note: The expected yield ranges are based on analogous reactions reported in the literature for similar substrates.

The hydroxyl group of this compound can be readily converted into ethers and esters, which can serve as protecting groups or introduce new functionalities.

Etherification: Ether formation typically involves the deprotonation of the alcohol with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis). Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Alternatively, acid-catalyzed etherification methods can be employed, particularly for the formation of methyl or ethyl ethers in the presence of the corresponding alcohol and a catalytic amount of a strong acid. For instance, a chemoselective method for the etherification of benzyl (B1604629) alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol (B145695) has been reported for analogous systems. researchgate.netorganic-chemistry.org

Esterification: Esterification can be achieved through several methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. researchgate.net For more sensitive substrates or to achieve higher yields, the use of acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) is common. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also facilitate the direct esterification with carboxylic acids under mild conditions. sci-hub.stresearchgate.net A study on the synthesis of pyrazine (B50134) esters from 2-pyrazinylmethanol (B1266325) and various acid chlorides in the presence of triethylamine has demonstrated the feasibility of this transformation on a closely related substrate. scbt.com

Table 2: Representative Ether and Ester Formation Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|

| Etherification | 1. NaH, THF 2. RX (e.g., CH₃I, BnBr) | O-alkyl or O-benzyl ether derivative | | Esterification | R'COOH, DCC, DMAP, CH₂Cl₂ | Ester derivative | | Esterification | R'COCl, Et₃N, CH₂Cl₂ | Ester derivative |

Note: The table provides general conditions based on standard organic synthesis methodologies for similar alcohols.

Functionalization of the Pyrazine Ring

The pyrazine ring in this compound is electron-deficient due to the presence of the two nitrogen atoms, which influences its reactivity towards various reagents.

Due to the electron-withdrawing nature of the nitrogen atoms, the pyrazine ring is generally deactivated towards electrophilic aromatic substitution (EAS). sci-hub.st Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation are typically difficult and require harsh conditions, often resulting in low yields. The directing effects of the substituents already present on the ring (the two methyl groups and the phenylmethanol group) would also need to be considered. However, due to the deactivating effect of the pyrazine nitrogens, electrophilic substitution on the phenyl ring is more likely to occur if forcing conditions are used.

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. While the parent compound does not have a suitable leaving group, derivatization to a halopyrazine would open up this avenue of reactivity. Nucleophiles such as alkoxides, thiolates, and amines can displace a halide from the pyrazine ring, typically at positions activated by the ring nitrogens. For instance, various displacement reactions of chloropyrazines with sodium methoxide (B1231860) and sodium benzyl oxide have been reported.

Halogenation of the pyrazine ring is a key step for creating precursors for cross-coupling reactions. Direct halogenation of the pyrazine ring can be challenging, but methods exist for the introduction of chlorine, bromine, or iodine atoms. Once a halopyrazine derivative of this compound is obtained, it can undergo a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful method for introducing new aryl or vinyl substituents onto the pyrazine ring. The Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with various arylboronic acids has been successfully demonstrated.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a halopyrazine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is highly valuable for the synthesis of aryl-alkyne structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling a halopyrazine with a primary or secondary amine. It is a versatile method for the synthesis of aminopyrazines.

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | Aryl- or vinyl-substituted pyrazine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted pyrazine |

| Buchwald-Hartwig | R₂NH | Pd catalyst, ligand, base | Amino-substituted pyrazine |

Note: This table outlines potential reactions assuming a halogenated derivative of this compound is used as the starting material.

Reactions Involving the Phenyl Moiety

The phenyl moiety of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to the functionalization of aromatic rings. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to a substituted derivative. The rate and regioselectivity (the position of substitution) are dictated by the electronic properties of the substituent already attached to the ring—in this case, the (3,6-dimethylpyrazin-2-yl)methanol (B11921635) group. wikipedia.orgmasterorganicchemistry.com

The pyrazine ring is a nitrogen-containing heterocycle and is known to be electron-withdrawing. This property deactivates the attached phenyl ring towards electrophilic attack, making the reactions slower compared to benzene. lkouniv.ac.in The deactivation occurs because the pyrazine group reduces the electron density of the phenyl ring, making it less nucleophilic. lkouniv.ac.in Consequently, harsher reaction conditions, such as the use of strong Lewis acid catalysts or potent electrophiles, may be required to achieve substitution.

The (3,6-dimethylpyrazin-2-yl)methanol substituent is expected to direct incoming electrophiles primarily to the meta position. This is characteristic of deactivating groups that withdraw electron density through inductive and/or resonance effects. Substitution at the ortho and para positions is disfavored due to the destabilization of the cationic intermediate (the arenium ion) formed during the reaction mechanism. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to functionalize the phenyl ring include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction Type | Reagents & Conditions | Expected Major Product(s) |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | (3,6-Dimethylpyrazin-2-yl)(3-bromophenyl)methanol |

| Nitration | Concentrated HNO3, Concentrated H2SO4 | (3,6-Dimethylpyrazin-2-yl)(3-nitrophenyl)methanol |

| Sulfonation | Fuming H2SO4 (SO3 in H2SO4) | 3-((3,6-Dimethylpyrazin-2-yl)(hydroxy)methyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | (3,6-Dimethylpyrazin-2-yl)(3-acylphenyl)methanol |

Note: Friedel-Crafts alkylation is often less practical on strongly deactivated rings due to the potential for carbocation rearrangements and lower yields.

Synthesis of Structural Analogues and Libraries

The synthesis of structural analogues of this compound is a key strategy for exploring structure-activity relationships in medicinal chemistry and materials science. Modifications can be systematically introduced at three key positions: the pyrazine ring, the phenyl substituent, and the methanol bridge.

The pyrazine core offers several avenues for modification. The existing methyl groups can be altered, or additional substituents can be introduced onto the pyrazine ring. A powerful strategy for functionalizing alkyl-substituted pyrazines is heteroatom-promoted lateral lithiation. mdpi.com This involves the deprotonation of a methyl group using a strong base like n-butyllithium (n-BuLi), creating a nucleophilic benzyl-type intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups.

For instance, selective lithiation of one of the methyl groups of 2,3-dimethylpyrazine, a precursor, followed by quenching with an electrophile, can yield unsymmetrically substituted pyrazines. mdpi.com This approach could be adapted to modify the methyl groups on the this compound scaffold itself, although chemoselectivity with the acidic hydroxyl proton would need to be managed, likely through a protection-deprotection sequence.

Another approach involves building the desired substituted pyrazine ring from acyclic precursors. The condensation of α-aminoketones is a classic and versatile method for pyrazine synthesis. nih.gov By using different α-aminoketones, a library of pyrazines with diverse substituents at positions 3 and 6 can be generated before the introduction of the phenylmethanol moiety.

Table 2: Strategies for Pyrazine Ring Modification

| Strategy | Description | Potential Reagents | Example Modification |

| Lateral Lithiation | Deprotonation of a methyl group followed by reaction with an electrophile. mdpi.com | n-BuLi, then E+ (e.g., Ph2PCl, R-X) | Introduction of phosphinomethyl or other alkyl groups. |

| Cross-Coupling Reactions | Halogenation of the pyrazine ring followed by Suzuki or Buchwald-Hartwig coupling. researchgate.net | NBS/NIS for halogenation; Pd catalyst, boronic acids/amines for coupling. | Introduction of aryl, heteroaryl, or amino substituents. |

| Precursor Synthesis | Use of varied α-dicarbonyl and 1,2-diamine compounds to construct the pyrazine ring. nih.gov | Substituted 1,2-diamines, substituted α-dicarbonyls. | Analogues with different alkyl, aryl, or functional groups at positions 3, 5, and 6. |

Introducing substituents onto the phenyl ring is most efficiently achieved by employing substituted starting materials in the synthesis of the core structure. The primary synthetic route to (pyrazin-2-yl)(phenyl)methanol scaffolds involves the reaction of a lithiated pyrazine with a corresponding benzaldehyde (B42025).

Therefore, a diverse library of analogues can be created by reacting 2-lithio-3,6-dimethylpyrazine with a wide array of commercially available or synthetically prepared substituted benzaldehydes. This method allows for the introduction of various functional groups at any position on the phenyl ring.

Table 3: Synthesis of Phenyl-Substituted Analogues

| Phenyl Substituent Type | Example Benzaldehyde Precursor | Resulting Analogue |

| Electron-donating | 4-Methoxybenzaldehyde | (3,6-Dimethylpyrazin-2-yl)(4-methoxyphenyl)methanol |

| Electron-withdrawing | 4-(Trifluoromethyl)benzaldehyde | (3,6-Dimethylpyrazin-2-yl)(4-(trifluoromethyl)phenyl)methanol |

| Halogenated | 4-Fluorobenzaldehyde | (3,6-Dimethylpyrazin-2-yl)(4-fluorophenyl)methanol |

| Heterocyclic | Pyridine-4-carbaldehyde | (3,6-Dimethylpyrazin-2-yl)(pyridin-4-yl)methanol |

Alternatively, modern cross-coupling reactions provide another powerful tool. For example, a bromo-substituted analogue, (3,6-dimethylpyrazin-2-yl)(4-bromophenyl)methanol, could serve as a versatile intermediate. This intermediate could then undergo Suzuki or Sonogashira coupling reactions to introduce a wide range of aryl, heteroaryl, or alkynyl groups at the para-position of the phenyl ring. nih.gov

The secondary alcohol of the methanol bridge is a key site for derivatization, allowing for significant structural and electronic modifications.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group to form the corresponding ketone, (3,6-dimethylpyrazin-2-yl)(phenyl)methanone. This transformation can be achieved using a variety of standard oxidizing agents, such as manganese dioxide (MnO2), pyridinium chlorochromate (PCC), or Swern oxidation conditions. This change alters the geometry from tetrahedral to trigonal planar at the bridge carbon and introduces a conjugated system.

Reduction: The hydroxyl group can be completely removed and replaced with a hydrogen atom through reductive methods. A common two-step procedure involves converting the alcohol to a halide or tosylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This yields 2-benzyl-3,6-dimethylpyrazine, transforming the bridge from a polar, hydrogen-bond donating group to a nonpolar, flexible linker.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) and subsequently displaced by various nucleophiles. This allows for the introduction of a wide range of functionalities, such as amines, azides, thiols, or fluorides, directly at the bridge position.

Table 4: Derivatization Strategies for the Methanol Bridge

| Reaction | Reagents | Product Structure | Key Structural Change |

| Oxidation | MnO2, PCC, or Dess-Martin periodinane | Ketone (-C=O) | Change from sp3 to sp2 carbon; loss of H-bond donor. |

| Reduction | 1. SOCl2 or PBr32. LiAlH4 or H2/Pd | Methylene (-CH2-) | Removal of polar hydroxyl group; increased flexibility. |

| Substitution (Fluorination) | Deoxofluorinating agents (e.g., DAST) | Fluoroalkane (-CHF-) | Replacement of -OH with isosteric -F; altered electronics. |

| Esterification | Acyl chloride or carboxylic acid (with coupling agent) | Ester (-CH(OCOR)-) | Addition of an ester group; creates a potential prodrug. |

Computational and Theoretical Investigations of 3,6 Dimethylpyrazin 2 Yl Phenyl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov Such studies for (3,6-Dimethylpyrazin-2-yl)(phenyl)methanol would provide fundamental insights into its reactivity, stability, and spectroscopic properties. The calculations would involve solving the Kohn-Sham equations for the molecule, typically using a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), to determine the ground-state electron density and energy. researchgate.netmdpi.com

A critical component of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally implies higher reactivity. mdpi.com For this compound, this analysis would reveal the distribution of electron density in these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack and predicting the electronic transition types. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The values are not based on actual experimental or computational results for the target molecule.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.25 | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. wolfram.comresearchgate.net Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green denotes neutral or near-neutral regions. An MEP map for this compound would identify the electron-rich nitrogen atoms of the pyrazine (B50134) ring and the oxygen of the hydroxyl group as potential sites for electrophilic interaction, while highlighting the electron-deficient regions. uni-muenchen.descispace.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative energies. libretexts.org For a flexible molecule like this compound, which has rotational freedom around the bond connecting the methanol (B129727) carbon to the pyrazine ring and the phenyl ring, multiple low-energy conformations could exist. Computational methods can be used to perform a systematic search of the conformational space to identify stable conformers. nih.govbiomedres.us By calculating the potential energy of these different arrangements, an energy landscape can be constructed, revealing the global minimum energy structure and the energy barriers between different conformations. This information is vital for understanding how the molecule's shape influences its interactions and reactivity. libretexts.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations could be employed to map the entire reaction pathway. This would involve identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile would reveal the activation energies for each step, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction kinetics and thermodynamics. Such studies could, for instance, model the nucleophilic addition of a phenyl Grignard reagent to 3,6-dimethylpyrazine-2-carbaldehyde, a plausible synthetic route.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict various spectroscopic properties. scirp.org For this compound, calculations could predict its theoretical UV-Vis absorption spectrum by calculating the energies of electronic excitations from the ground state to various excited states. scirp.org Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed by calculating the second derivatives of the energy with respect to atomic displacements. mdpi.com These predicted spectra can be compared with experimentally obtained data to confirm the molecular structure and to aid in the assignment of spectral bands to specific molecular motions or electronic transitions. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table is a template showing how theoretical and experimental data would be compared. The data presented are illustrative and not real.

| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| UV-Vis (λmax) | 275 nm | 278 nm | π → π* transition |

| IR (ν) | 3450 cm-1 | 3465 cm-1 | O-H stretch |

| IR (ν) | 1605 cm-1 | 1610 cm-1 | C=C aromatic stretch |

Supramolecular Interactions and Crystal Lattice Modeling

Advanced Applications in Chemical Science and Materials Engineering

Role as a Synthetic Intermediate in Complex Molecule Construction

The molecular architecture of (3,6-Dimethylpyrazin-2-yl)(phenyl)methanol makes it a valuable intermediate in the synthesis of more complex molecules. The pyrazine (B50134) core, substituted with dimethyl and phenylmethanol groups, offers multiple reactive sites for further functionalization. This allows for the construction of intricate molecular frameworks with tailored properties.

The pyrazine ring system is a key feature in numerous biologically and technologically important compounds. lifechemicals.com Its presence in this compound provides a scaffold that can be elaborated upon to create novel pharmaceuticals and functional materials. The synthesis of complex molecules often involves a stepwise approach, and intermediates like this pyrazine derivative are crucial for building molecular complexity efficiently. For instance, the pyrazine moiety can be found in various natural products and synthetic drugs, highlighting the importance of pyrazine-based intermediates in medicinal chemistry. lifechemicals.com The versatility of pyrazine derivatives as intermediates is further demonstrated by their use in the synthesis of kinase inhibitors and other therapeutic agents. nih.govacs.org

The hydroxyl group of the methanol (B129727) substituent offers a convenient handle for a variety of chemical transformations, including esterification, etherification, and oxidation, allowing for the attachment of other molecular fragments. Furthermore, the phenyl group can be modified through electrophilic aromatic substitution to introduce additional functionalities. The strategic combination of these reactive sites makes this compound a powerful tool for synthetic chemists aiming to construct complex and functionally diverse molecules.

Ligand Design in Transition Metal Catalysis

The nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons that can coordinate to transition metals, making it an excellent candidate for ligand design in catalysis. acs.org Pyridine-derived ligands have a long and successful history in catalysis, and their pyrazine analogues are gaining increasing attention for their unique electronic properties and potential to offer alternative or improved catalytic activities. acs.orgacs.org

Transition metal-catalyzed reactions are fundamental to modern chemical synthesis, and the performance of a catalyst is heavily dependent on the nature of the ligands coordinated to the metal center. rsc.org Pyrazine-based ligands, such as those derived from this compound, can influence the steric and electronic environment of the metal, thereby tuning its reactivity and selectivity. nih.gov

Asymmetric Catalysis with Pyrazine-Based Ligands

Chiral ligands are essential for enantioselective catalysis, a field of critical importance in the synthesis of pharmaceuticals and other bioactive molecules. nih.govrsc.org The structure of this compound offers a platform for the development of novel chiral ligands. The introduction of chirality, for instance, by resolving the racemic alcohol or by incorporating chiral substituents, can lead to the formation of chiral metal complexes capable of catalyzing asymmetric transformations with high enantioselectivity.

Pyridine-oxazoline type ligands have demonstrated significant potential in asymmetric catalysis, and the development of analogous pyrazine-based systems is a promising area of research. rsc.orgresearchgate.net The design of such ligands often focuses on creating a well-defined chiral pocket around the metal center to control the approach of the substrate and favor the formation of one enantiomer over the other. acs.org The modular nature of ligands derived from this compound allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific reactions. acs.org

Ligand Scaffolds for Novel Catalytic Systems

The development of new catalytic systems with unprecedented reactivity is a constant pursuit in chemical research. Pyrazine-based ligands offer a rich playground for the design of novel catalysts. acs.org The ability of the pyrazine ring to act as a redox-active ligand, participating in electron transfer processes during the catalytic cycle, opens up new avenues for catalyst design. nih.govrsc.orgubc.ca

For example, pyrazine-diimine ligands have been shown to support redox non-innocent behavior in first-row transition metal complexes, which can be beneficial for catalytic applications. tandfonline.com The functionalization of the pyrazine core can also be used to create multidentate ligands that can stabilize metal centers in various oxidation states and coordination geometries. acs.orgotago.ac.nz The versatility of the pyrazine scaffold allows for the construction of ligands with tailored properties, leading to the development of highly active and selective catalysts for a wide range of chemical transformations. researchgate.net

Precursor for Advanced Organic Materials

The unique electronic and photophysical properties of the pyrazine ring make it an attractive component for the construction of advanced organic materials. lifechemicals.com this compound can serve as a key building block for the synthesis of such materials, including those with applications in optoelectronics and functional polymers.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Pyrazine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their favorable charge transport properties and ability to form stable, luminescent materials. optica.orgresearchgate.netrsc.orgcityu.edu.hk The incorporation of pyrazine units into π-conjugated systems can lead to materials with tunable emission colors and high quantum efficiencies. chemrxiv.org

The structure of this compound provides a foundation for the synthesis of novel blue-emitting materials, which are crucial for full-color displays and solid-state lighting. optica.orgresearchgate.net By extending the conjugation of the molecule through chemical modifications, it is possible to fine-tune its electronic and optical properties to meet the specific requirements of OLED applications. The development of new pyrazine-based emitters is an active area of research aimed at improving the efficiency and stability of OLED devices. chemrxiv.org

Functional Polymers and Coordination Frameworks

The ability of the pyrazine ring to act as a linking unit makes it a valuable component in the construction of functional polymers and coordination frameworks. lifechemicals.comacs.org Pyrazine-containing polymers have been synthesized and shown to exhibit interesting thermal and mechanical properties. acs.org The incorporation of pyrazine units into the polymer backbone can impart specific functionalities, such as redox activity or the ability to coordinate to metal ions. researchgate.net

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions and organic ligands. acs.org The pyrazine moiety in this compound can act as a ditopic or polytopic linker, connecting metal centers to form one-, two-, or three-dimensional networks. acs.orgnih.gov These materials can exhibit porosity and have potential applications in gas storage, separation, and catalysis. The flexibility in the design of pyrazine-based ligands allows for the synthesis of coordination frameworks with tailored structures and properties. acs.org

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Pyrazine (B50134) Derivatization

The synthesis and functionalization of pyrazine rings are central to exploring the properties of compounds like (3,6-Dimethylpyrazin-2-yl)(phenyl)methanol. Future research will likely move beyond traditional condensation reactions to embrace more sophisticated and efficient synthetic strategies. researchgate.net

Key emerging methodologies include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have become indispensable for C-C and C-N bond formation in heterocyclic chemistry. researchgate.nettandfonline.com Future work could focus on the direct C-H arylation of the pyrazine core or the phenyl ring of the target molecule, offering a more atom-economical approach to creating diverse analogues.

Photoredox Catalysis: Light-mediated reactions provide a green and powerful tool for generating radical intermediates under mild conditions. This methodology could be applied to the late-stage functionalization of the this compound scaffold, allowing for the introduction of complex functional groups that are incompatible with traditional methods.

Flow Chemistry and Continuous Processing: The use of continuous-flow systems for synthesizing pyrazine derivatives is a growing area of interest. nih.gov These systems offer enhanced control over reaction parameters (temperature, pressure, and time), leading to improved yields, higher purity, and better scalability compared to batch processing. nih.gov This approach would be particularly valuable for the multi-step synthesis of complex pyrazine-containing molecules.

Biocatalysis: Enzymatic processes offer a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. nih.gov For this compound, which contains a stereocenter at the carbinol carbon, biocatalytic asymmetric reduction of a corresponding ketone precursor could provide a direct route to enantiomerically pure forms of the alcohol.

| Methodology | Key Advantages | Potential Application for Target Compound | References |

|---|---|---|---|

| Cross-Coupling Reactions | High efficiency, broad substrate scope, strong bond formation. | Functionalization of the pyrazine or phenyl ring. | researchgate.nettandfonline.com |

| Photoredox Catalysis | Mild reaction conditions, green chemistry, unique reactivity. | Late-stage functionalization with complex moieties. | N/A |

| Flow Chemistry | Improved safety, scalability, and product purity. | Efficient and scalable synthesis of the core scaffold. | nih.gov |

| Biocatalysis | High enantioselectivity, green reaction conditions. | Asymmetric synthesis of chiral this compound. | nih.gov |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique electronic and steric environment of this compound suggests a rich and underexplored reactivity profile. Future investigations should aim to elucidate the interplay between the electron-deficient pyrazine ring, the electron-donating methyl groups, and the phenylmethanol substituent.

Prospective areas of study include:

Reactions at the Pyrazine Core: Investigating the susceptibility of the pyrazine ring to nucleophilic aromatic substitution (SNAr) or metal-catalyzed C-H functionalization could reveal pathways to new derivatives. The directing effects of the existing substituents would be a key area of study.

Transformations of the Hydroxyl Group: The secondary alcohol functionality is a key handle for further derivatization. Oxidation to the corresponding ketone would provide a precursor for a wide range of nucleophilic addition reactions. Esterification or etherification could be used to modify the molecule's physicochemical properties, such as solubility and lipophilicity.

Electrophilic Aromatic Substitution: The influence of the pyrazine moiety on the reactivity of the attached phenyl ring towards electrophilic substitution is an interesting question. It is expected that the electron-withdrawing nature of the pyrazine would deactivate the phenyl ring, but the precise regioselectivity of reactions like nitration or halogenation warrants experimental investigation.

Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., reductive or oxidative stress), the pyrazine ring may undergo cleavage or rearrangement. researchgate.net Studying the stability of the this compound scaffold under a variety of harsh conditions could uncover novel chemical transformations and degradation pathways.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides a powerful, non-empirical toolkit for predicting the properties and reactivity of novel molecules, thereby guiding experimental efforts. eurasianjournals.com For this compound, a multi-faceted computational approach could yield significant insights. nih.gov

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's ground-state geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic properties (NMR, IR). eurasianjournals.com It can also be used to calculate reaction energies and activation barriers, helping to predict the feasibility of proposed synthetic routes and transformations.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule, revealing preferred spatial arrangements and the dynamics of its interaction with solvent molecules or biological macromolecules. eurasianjournals.com

Virtual Screening and Molecular Docking: If the molecule is investigated for potential biological activity, molecular docking studies can predict its binding mode and affinity to various protein targets. nih.gov This can help prioritize experimental screening efforts and guide the design of more potent analogues.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed once a library of analogues has been synthesized and tested. These models correlate structural features with observed activity, enabling the predictive design of new compounds with enhanced properties.

| Computational Method | Predicted Property/Application | Potential Impact on Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, spectroscopic signatures, reaction energetics. | Guides synthesis and characterization; predicts reactivity. | eurasianjournals.com |

| Molecular Dynamics (MD) | Conformational preferences, solvent interactions. | Provides insight into dynamic behavior in solution. | eurasianjournals.com |

| Molecular Docking | Binding modes and affinities to biological targets. | Prioritizes compounds for biological screening. | nih.gov |

| QSAR Modeling | Predictive models for biological activity or material properties. | Accelerates the design of optimized derivatives. | N/A |

Development of High-Performance Material Systems Incorporating this compound Scaffolds

The structural features of this compound make it an attractive building block for novel functional materials. The pyrazine ring offers sites for coordination chemistry and can participate in π-stacking interactions, while the hydroxyl group provides a reactive site for polymerization.

Future research in materials science could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The two nitrogen atoms of the pyrazine ring can act as ligands to coordinate with metal ions, forming one-, two-, or three-dimensional networks. acs.org The resulting coordination polymers or MOFs could be investigated for applications in gas storage, catalysis, or as chemical sensors.

Covalent Organic Frameworks (COFs): The molecule could be functionalized with additional reactive groups to serve as a monomer for the synthesis of 2D or 3D COFs. Pyrazine-linked COFs have shown promise as coating materials for electrodes in lithium-ion batteries, suggesting a potential application area. nih.gov

Organic Semiconductors: Fused pyrazine scaffolds are known to form the basis of n-type organic semiconductors. researchgate.net By incorporating the this compound unit into larger conjugated systems, it may be possible to develop new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Luminescent Materials: The conjugated system of the pyrazine and phenyl rings suggests potential for fluorescent or phosphorescent properties. Research could focus on synthesizing derivatives and studying their photophysical characteristics, with an eye towards applications in chemical sensing or bio-imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.